molecular formula C17H13BrO5S B2537677 3-(4-bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one CAS No. 904438-78-4

3-(4-bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one

Cat. No.: B2537677
CAS No.: 904438-78-4
M. Wt: 409.25
InChI Key: SRVWAVKWZVPQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a bromobenzenesulfonyl group at position 3 and an ethoxy substituent at position 7. Coumarins are renowned for their diverse biological activities, including anticoagulant, antitumor, and antimicrobial properties.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-8-ethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO5S/c1-2-22-14-5-3-4-11-10-15(17(19)23-16(11)14)24(20,21)13-8-6-12(18)7-9-13/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVWAVKWZVPQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of 4-bromobenzenesulfonyl chloride, which is then reacted with 8-ethoxy-2H-chromen-2-one under specific conditions to yield the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

3-(4-Bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The bromobenzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the observed biological effects. The chromenone core may also contribute to its activity by interacting with DNA or other cellular components .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Sulfonyl Coumarins

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound : 3-(4-Bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one 3: 4-Br-benzenesulfonyl; 8: ethoxy C₁₇H₁₃BrO₅S 409.25 g/mol Bromine enhances halogen bonding; ethoxy increases lipophilicity
8-Ethoxy-3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one (CAS 904438-76-2) 3: 4-F-benzenesulfonyl; 8: ethoxy C₁₇H₁₃FO₅S 348.35 g/mol Fluorine substitution reduces steric bulk and increases electronegativity, potentially improving metabolic stability
6-Bromo-3-(4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one 3: 4-F-benzenesulfonyl; 6: Br; 8: methoxy C₁₆H₁₀BrFO₅S 433.22 g/mol Bromine at position 6 alters electronic distribution; methoxy at 8 decreases lipophilicity compared to ethoxy
8-Bromo-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one (CAS 2715284-61-8) 2: ethylsulfanyl; 3,6: methyl; 8: Br C₁₃H₁₃BrO₂S 329.21 g/mol Sulfanyl group introduces sulfur-mediated interactions; bromine at 8 may influence cytotoxicity

Impact of Substituent Position and Type

  • Halogen Effects: Bromine in the target compound (vs. Fluorine, being smaller and more electronegative, may improve metabolic stability by resisting oxidative degradation .
  • Alkoxy Groups : Ethoxy at position 8 (target compound) provides greater lipophilicity than methoxy (e.g., 6-bromo analog in ), which could enhance membrane permeability but reduce aqueous solubility.
  • Sulfonyl vs. Sulfanyl: The sulfonyl group in the target compound (vs.

Pharmacological and Metabolic Comparisons

Anticoagulant Activity

Coumarins like warfarin and acenocoumarol are CYP2C9 substrates, with polymorphisms affecting dose requirements .

Antitumor Potential

7-Hydroxycoumarin derivatives exhibit IC₅₀ values in the millimolar range against tumor cell lines . The sulfonyl and bromine groups in the target compound could enhance cytotoxicity by introducing DNA intercalation or topoisomerase inhibition mechanisms, though specific data are lacking.

Metabolic Stability

Derivatization using 4-bromobenzenesulfonyl chloride (as in ) highlights bromine’s role in stabilizing amines for analytical detection. This suggests that the bromobenzenesulfonyl group in the target compound may confer similar stability against metabolic degradation .

Biological Activity

3-(4-bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-ones, characterized by its unique structural features that include a bromobenzenesulfonyl group and an ethoxy substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The molecular formula of this compound is C15H13BrO4SC_{15}H_{13}BrO_4S, with a molecular weight of approximately 371.23 g/mol. Its structure is defined by the presence of multiple functional groups that contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of chromen-2-one can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation, suggesting potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Activity : There is emerging evidence supporting the neuroprotective effects of chromen derivatives against neurodegenerative diseases like Alzheimer's.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with enzymes involved in cancer progression or inflammatory pathways, inhibiting their activity.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways such as NF-kB and MAPK, which are critical in cancer and inflammation.
  • Interaction with Cellular Targets : It may bind to specific receptors or proteins within cells, altering their function and leading to therapeutic effects.

Research Findings

Recent studies have highlighted the biological potential of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in breast cancer cells (MCF-7)
Anti-inflammatoryReduces TNF-alpha levels in LPS-stimulated macrophages
NeuroprotectiveProtects against Aβ42-induced neurodegeneration in Drosophila models

Case Studies

  • Anticancer Study :
    A study evaluated the anticancer properties of various chromen derivatives, including this compound, against human breast cancer cell lines. Results indicated significant inhibition of cell growth at concentrations as low as 10 µM, with further investigations suggesting apoptosis as a mechanism of action.
  • Neuroprotection in Alzheimer's Disease :
    In a transgenic Drosophila model expressing human Aβ42 peptide, treatment with this compound led to a remarkable ~70% rescue from neurodegeneration compared to untreated controls. Immunohistochemical analysis revealed a significant reduction in amyloid plaque formation, supporting its potential as a therapeutic agent against Alzheimer's disease .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.